molecular formula C7H4BrClF2 B2953636 2-Chloro-3,4-difluorobenzyl bromide CAS No. 1805526-51-5

2-Chloro-3,4-difluorobenzyl bromide

Cat. No.: B2953636
CAS No.: 1805526-51-5
M. Wt: 241.46
InChI Key: BXAGQIRDTHLVIN-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluorobenzyl bromide is an organic compound with the molecular formula C7H4BrClF2. It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and bromine substituents on the benzene ring. This compound is typically a colorless to yellow liquid at room temperature and is used in various chemical synthesis processes .

Mechanism of Action

Preparation Methods

The synthesis of 2-Chloro-3,4-difluorobenzyl bromide involves several steps. One common method includes the reaction of 2-chloro-3,4-difluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The bromination occurs at the benzylic position, resulting in the formation of this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Chloro-3,4-difluorobenzyl bromide undergoes various chemical reactions, primarily involving nucleophilic substitution due to the presence of the bromine atom. Some common reactions include:

    Nucleophilic Substitution (S_N2): The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.

    Oxidation: The compound can undergo oxidation reactions to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into 2-Chloro-3,4-difluorotoluene by removing the bromine atom.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3,4-difluorobenzyl bromide is utilized in various scientific research applications:

Comparison with Similar Compounds

2-Chloro-3,4-difluorobenzyl bromide can be compared with other benzyl halides such as:

The presence of both chlorine and fluorine atoms in this compound makes it unique, providing a distinct set of chemical properties and reactivity patterns that are valuable in various synthetic applications.

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-3,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAGQIRDTHLVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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